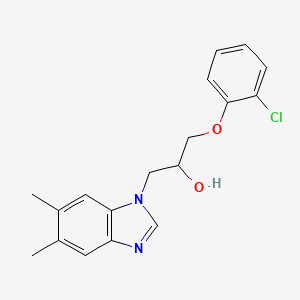
N-(4-methyl-1,3-thiazol-2-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanamide” is a compound with the linear formula C13H12N2O2S . Another related compound, “N,4-dimethyl-1,3-thiazol-2-amine”, has the molecular weight of 128.2 . These compounds are part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides have been synthesized and their structures were assigned based on IR, 1H NMR, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación
Antioxidant Applications
Thiazole derivatives, including N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide, have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole core of the compound may contribute to its ability to neutralize free radicals and protect cells from damage .
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole moiety have been reported to exhibit analgesic and anti-inflammatory activities. This makes them valuable in the development of new pain relief medications and treatments for inflammatory conditions. The specific structure of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be optimized to enhance these properties .
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research into N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could lead to the development of new drugs to treat infections caused by bacteria and fungi, addressing the growing concern of antibiotic resistance .
Antiviral Applications
Thiazole derivatives have shown promise as antiviral agents. The exploration of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide in this field could contribute to the creation of novel treatments for viral infections, including those caused by emerging and re-emerging viruses .
Antitumor and Cytotoxic Applications
Some thiazole compounds have demonstrated potent effects on human tumor cell lines, suggesting their potential as anticancer agents. The cytotoxic activity of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be investigated to develop new cancer therapies with fewer side effects .
Neuroprotective Applications
Thiazoles are also being studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The specific attributes of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide might be harnessed to protect neuronal cells and improve cognitive functions .
Agricultural Applications
In agriculture, thiazole derivatives can serve as the basis for developing new herbicides and fungicides. The herbicidal and fungicidal activities of compounds like N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be optimized to enhance crop protection while minimizing environmental impact .
Industrial Applications
Thiazole-based compounds have applications in various industrial processes, such as in the synthesis of dyes, pigments, and vulcanization accelerators. The chemical properties of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide could be exploited in these areas to improve efficiency and product quality .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-9-19-15(16-10)17-14(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXAKHBEZTRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)

![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)

![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)

![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)